N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Overview
Description
“N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a propanamide group (a three-carbon chain with a terminal amide group). The compound also has ethoxy and methoxy substituents, which are ether groups attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzyl group, the oxadiazole ring, and the propanamide group would all contribute to the overall structure. The ethoxy and methoxy substituents could potentially influence the compound’s reactivity and physical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For this compound, the presence of the polar amide group and the nonpolar benzyl group could influence properties such as solubility, melting point, and boiling point .
Scientific Research Applications
Fluorescent Materials and OLEDs
The pyrazinacenes and other heteroacenes, including AKOS000635535, are highly fluorescent compounds. Their potential applications extend to organic electronic devices, such as organic light-emitting diodes (OLEDs) . Researchers have synthesized highly fluorescent pyrazinacenes with solubility-enhancing groups, which could be useful in developing efficient OLED materials.
Glassy Gels and Material Toughness
AKOS000635535 contains a benzyl group, which can influence material properties. Researchers have recently created a new class of materials called “glassy gels.” These materials are very hard and difficult to break, even though they contain over 50% liquid. The combination of glassy gels with the unique structure of AKOS000635535 could lead to novel materials with exceptional toughness .
Therapeutic Potential
While not directly studied for therapeutic use, AKOS000635535’s structure suggests potential bioactivity. Researchers have synthesized related compounds with imidazole moieties, which have shown promise in various biological contexts . Investigating AKOS000635535’s interactions with biological targets could reveal novel therapeutic applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-27-17-10-9-16(13-18(17)26-2)21-23-20(28-24-21)12-11-19(25)22-14-15-7-5-4-6-8-15/h4-10,13H,3,11-12,14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEISEMNXCWDRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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